molecular formula C13H9ClN2O B195747 8-Chloro-5,10-Dihydro-11h-Dibenzo[b,E][1,4]diazepin-11-One CAS No. 50892-62-1

8-Chloro-5,10-Dihydro-11h-Dibenzo[b,E][1,4]diazepin-11-One

Cat. No. B195747
CAS RN: 50892-62-1
M. Wt: 244.67 g/mol
InChI Key: YVWNDABPZGGQFE-UHFFFAOYSA-N
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Patent
US07737136B2

Procedure details

A solution of 2-[(2-amino-4-chlorophenyl)amino]benzoic acid (11.8 g, 45 mmol) in xylene (150 mL) was heated to reflux in a Dean-Stark apparatus. The reaction mixture was stirred at reflux temperature for 31 h. After removal of the xylene in vacuo, the title compound was obtained. There was still starting material present. Therefore the product was dissolved in xylene (150 mL) again and stirring was continued overnight at reflux temperature in a Dean-Stark apparatus. After removal of the xylene under reduced pressure the title compound (12.4 g, 50.6 mmol) was obtained.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[C:12](O)=[O:13]>C1(C)C(C)=CC=CC=1>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]2[NH:9][C:10]3[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=3[C:12](=[O:13])[NH:1][C:2]=2[CH:7]=1

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)NC1=C(C(=O)O)C=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux in a Dean-Stark apparatus
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 31 h
Duration
31 h
CUSTOM
Type
CUSTOM
Details
After removal of the xylene in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(NC3=C(C(N2)=O)C=CC=C3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.